molecular formula C16H18ClN3OS B277890 N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide

Cat. No. B277890
M. Wt: 335.9 g/mol
InChI Key: FQKXDDMIFRUIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide, also known as NCT-501, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment.

Mechanism of Action

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide inhibits the activity of the Wnt/beta-catenin signaling pathway by binding to the protein TBL1XR1, which is an important component of this pathway. This binding prevents the formation of a complex between TBL1XR1 and beta-catenin, which is necessary for the activation of the pathway. As a result, the downstream targets of this pathway are not activated, leading to inhibition of cell proliferation and induction of apoptosis.
Biochemical and physiological effects:
In addition to its effects on the Wnt/beta-catenin signaling pathway, N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide has also been shown to inhibit the activity of the protein HSP70, which is involved in the regulation of protein folding and degradation. These effects may contribute to the anti-cancer properties of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide is its specificity for the Wnt/beta-catenin signaling pathway, which makes it a useful tool for studying the role of this pathway in cancer. However, one limitation of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide is its relatively low potency, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for the study of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide. One area of research is the development of more potent analogs of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide that may be more effective in inhibiting the Wnt/beta-catenin signaling pathway. Another area of research is the identification of biomarkers that may predict the response of cancer cells to N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide. Finally, the combination of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide with other anti-cancer agents may be explored as a potential strategy for improving its efficacy.

Synthesis Methods

The synthesis of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide involves the reaction of 3-chloro-4-(4-methylpiperazin-1-yl)aniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the activity of the Wnt/beta-catenin signaling pathway, which is often dysregulated in cancer cells. This pathway plays a crucial role in the regulation of cell proliferation, differentiation, and survival. By inhibiting this pathway, N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide has been shown to induce apoptosis in cancer cells, thereby inhibiting tumor growth.

properties

Product Name

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide

Molecular Formula

C16H18ClN3OS

Molecular Weight

335.9 g/mol

IUPAC Name

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H18ClN3OS/c1-19-6-8-20(9-7-19)14-5-4-12(11-13(14)17)18-16(21)15-3-2-10-22-15/h2-5,10-11H,6-9H2,1H3,(H,18,21)

InChI Key

FQKXDDMIFRUIBY-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Cl

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Cl

Origin of Product

United States

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